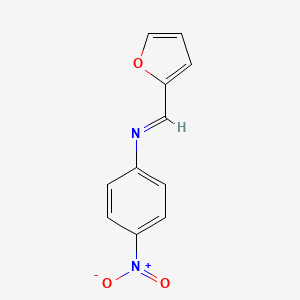![molecular formula C16H33N3O3 B14726398 Butyl 4-[3-(diethylamino)-2-hydroxypropyl]piperazine-1-carboxylate CAS No. 6958-68-5](/img/structure/B14726398.png)
Butyl 4-[3-(diethylamino)-2-hydroxypropyl]piperazine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butyl 4-[3-(diethylamino)-2-hydroxypropyl]piperazine-1-carboxylate is a complex organic compound that belongs to the class of piperazine derivatives. This compound is of significant interest due to its potential applications in medicinal chemistry, particularly in the development of pharmaceutical agents. The presence of both diethylamino and hydroxypropyl groups in its structure suggests that it may exhibit unique pharmacological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Butyl 4-[3-(diethylamino)-2-hydroxypropyl]piperazine-1-carboxylate typically involves a multi-step process:
Formation of the Piperazine Core: The synthesis begins with the preparation of the piperazine core. This can be achieved by reacting ethylenediamine with diethyl carbonate under reflux conditions to form diethyl piperazine-1,4-dicarboxylate.
Introduction of the Hydroxypropyl Group: The next step involves the introduction of the hydroxypropyl group. This can be done by reacting the diethyl piperazine-1,4-dicarboxylate with 3-chloro-1,2-propanediol in the presence of a base such as sodium hydroxide.
Formation of the Butyl Ester: The final step involves the esterification of the carboxylate group with butanol in the presence of a strong acid catalyst such as sulfuric acid.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. The use of automated systems and high-throughput screening can further enhance the efficiency and yield of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
Butyl 4-[3-(diethylamino)-2-hydroxypropyl]piperazine-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The diethylamino group can be reduced to form a primary or secondary amine.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed under anhydrous conditions.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base such as triethylamine.
Major Products
Oxidation: Formation of ketone or aldehyde derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted piperazine derivatives.
Aplicaciones Científicas De Investigación
Butyl 4-[3-(diethylamino)-2-hydroxypropyl]piperazine-1-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical agents, particularly those targeting the central nervous system.
Biological Studies: The compound is used in studies investigating the interaction of piperazine derivatives with biological targets such as receptors and enzymes.
Industrial Applications: It is used in the development of specialty chemicals and intermediates for various industrial processes.
Mecanismo De Acción
The mechanism of action of Butyl 4-[3-(diethylamino)-2-hydroxypropyl]piperazine-1-carboxylate involves its interaction with specific molecular targets, such as receptors or enzymes. The diethylamino group can interact with receptor sites, while the hydroxypropyl group can form hydrogen bonds with target molecules. These interactions can modulate the activity of the target, leading to various pharmacological effects.
Comparación Con Compuestos Similares
Similar Compounds
- Butyl 4-[3-(dimethylamino)-2-hydroxypropyl]piperazine-1-carboxylate
- Butyl 4-[3-(diethylamino)-2-methoxypropyl]piperazine-1-carboxylate
- Butyl 4-[3-(diethylamino)-2-hydroxyethyl]piperazine-1-carboxylate
Uniqueness
Butyl 4-[3-(diethylamino)-2-hydroxypropyl]piperazine-1-carboxylate is unique due to the presence of both diethylamino and hydroxypropyl groups, which confer distinct pharmacological properties. The combination of these functional groups allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry.
Propiedades
Número CAS |
6958-68-5 |
|---|---|
Fórmula molecular |
C16H33N3O3 |
Peso molecular |
315.45 g/mol |
Nombre IUPAC |
butyl 4-[3-(diethylamino)-2-hydroxypropyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C16H33N3O3/c1-4-7-12-22-16(21)19-10-8-18(9-11-19)14-15(20)13-17(5-2)6-3/h15,20H,4-14H2,1-3H3 |
Clave InChI |
BFUIOWUPKPGBTC-UHFFFAOYSA-N |
SMILES canónico |
CCCCOC(=O)N1CCN(CC1)CC(CN(CC)CC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-({1-[(3-Methylphenyl)methyl]-1H-pyrrol-2-yl}methyl)-2-phenyl-N-(propan-2-yl)ethene-1-sulfonamide](/img/structure/B14726354.png)






![1-[(2R,4S,5R)-5-(hydroxymethyl)-4-[(4-methoxyphenyl)-diphenylmethoxy]oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B14726389.png)



